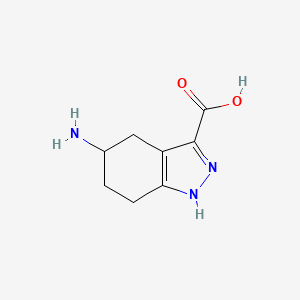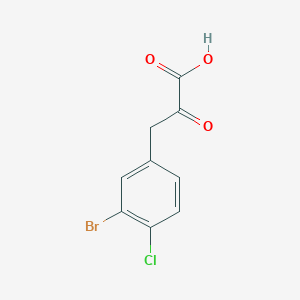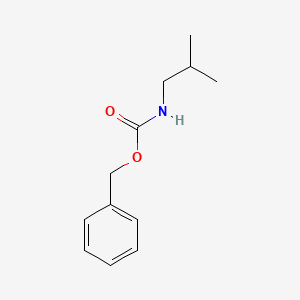
4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride is a compound that features both pyrrolidine and morpholine rings These heterocyclic structures are known for their significant roles in medicinal chemistry and drug discovery
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride typically involves the reaction of pyrrolidine with sulfonyl chloride to form pyrrolidine-3-sulfonyl chloride. This intermediate is then reacted with morpholine to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include sulfone and sulfoxide derivatives, which can have different chemical and biological properties compared to the parent compound.
Applications De Recherche Scientifique
4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine and morpholine rings can also contribute to the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-diones: These compounds also feature a pyrrolidine ring and have similar biological activities.
Morpholine derivatives: Compounds with morpholine rings can have comparable chemical properties and applications.
Uniqueness
4-(Pyrrolidine-3-sulfonyl)morpholinehydrochloride is unique due to the presence of both pyrrolidine and morpholine rings, which can provide a combination of chemical reactivity and biological activity not found in other compounds. The sulfonyl group further enhances its potential as a versatile building block in chemical synthesis and drug discovery.
Propriétés
Formule moléculaire |
C8H17ClN2O3S |
|---|---|
Poids moléculaire |
256.75 g/mol |
Nom IUPAC |
4-pyrrolidin-3-ylsulfonylmorpholine;hydrochloride |
InChI |
InChI=1S/C8H16N2O3S.ClH/c11-14(12,8-1-2-9-7-8)10-3-5-13-6-4-10;/h8-9H,1-7H2;1H |
Clé InChI |
CJLGOXHBRCWYHO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1S(=O)(=O)N2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


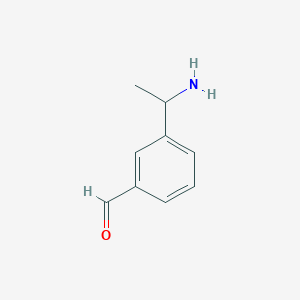
![1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13568371.png)
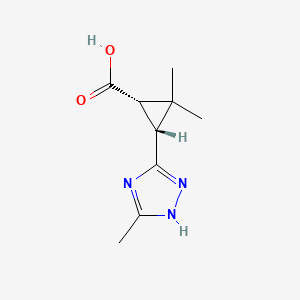
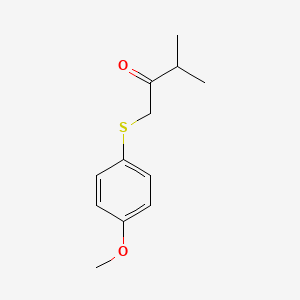

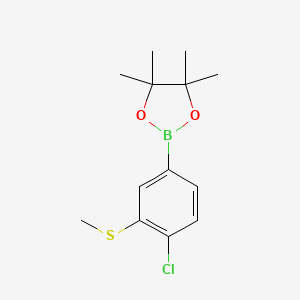
![rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylicacid](/img/structure/B13568405.png)
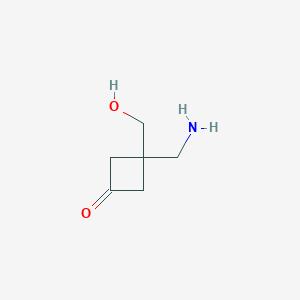
![3-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568433.png)
![1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine](/img/structure/B13568436.png)

